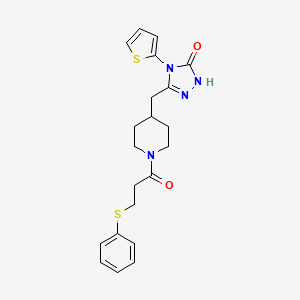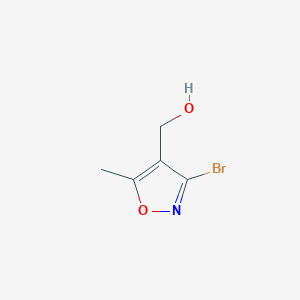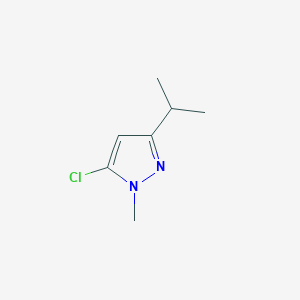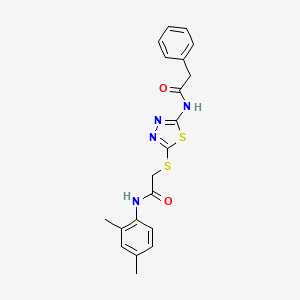![molecular formula C7H13ClN4O2 B2972535 Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride CAS No. 2172536-43-3](/img/structure/B2972535.png)
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate; hydrochloride, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triazole derivative that possesses both an amine and an ester functional group. In
作用機序
The mechanism of action of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride in lab experiments is its broad range of potential therapeutic applications. Additionally, the synthesis of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride is relatively straightforward, and the compound is stable and easy to handle. However, one limitation of using Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are many potential future directions for the study of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride to better understand its therapeutic effects. Another area of research could focus on the development of novel formulations of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride to improve its solubility and bioavailability. Finally, future studies could investigate the potential use of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride is a promising chemical compound with a wide range of potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its antimicrobial, antifungal, anticancer, and neuroprotective properties. While its mechanism of action is not fully understood, it has been shown to inhibit various enzymes and signaling pathways. While there are some limitations to using Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride in lab experiments, there are many potential future directions for the study of this compound.
合成法
The synthesis of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride involves the reaction of 2-bromoacetic acid methyl ester with 1,2,4-triazole-3-amine in the presence of a base. This reaction yields the desired product, which is then purified and isolated as a hydrochloride salt. The overall yield of this synthesis method is around 70%.
科学的研究の応用
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has also been investigated for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Additionally, Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been studied as a potential drug candidate for the treatment of diabetes and metabolic disorders.
特性
IUPAC Name |
methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)5-11-4-6(2-3-8)9-10-11;/h4H,2-3,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMURLYLGVOIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2972464.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)

![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)